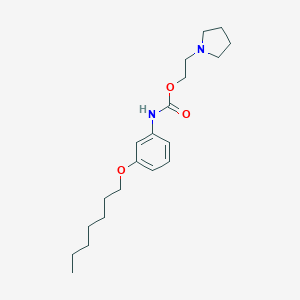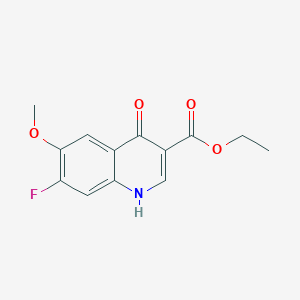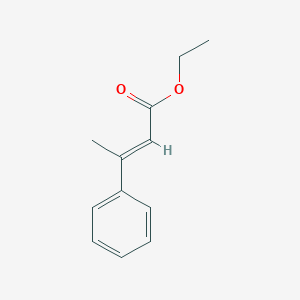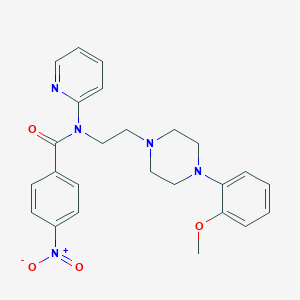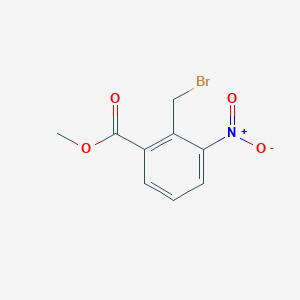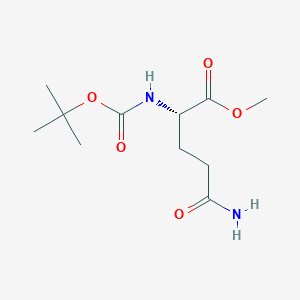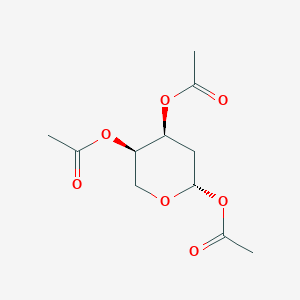
2-Deoxy-D-ribose 1,3,4-Triacetate
説明
2-Deoxy-D-ribose is a sugar of significant importance in nature, particularly as a component of DNA. Despite its prevalence, efficient synthetic routes to produce this sugar have been challenging. Recent studies have focused on improving the synthesis of 2-deoxy-D-ribose and its derivatives, such as 1,3,4-tri-O-acetyl-2-deoxy-D-ribose, which is a protected form of the sugar that can be used in further chemical reactions .
Synthesis Analysis
The synthesis of 2-deoxy-D-ribose and its derivatives has been approached through various methods. One study reported a partial oxidation of 3-deoxy-D-glucose with sodium metaperiodate, yielding 2-deoxy-D-ribose in a 29% yield . Another approach involved the regioselective cleavage of the oxirane ring of 3,4-anhydro-2-deoxy-D-threo-pentose diethyl acetal using acyloxy tri(isopropoxy)titanium reagents, leading to high yields and optical purity of 2-deoxy-D-ribose from non-carbohydrate precursors . Additionally, a practical route from D-ribose to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been described, with key steps including deoxygenation, hydrolysis, and acetylation, achieving an overall yield of 56% . Another synthesis route reported an overall yield of about 48% for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose starting from D-ribose .
Molecular Structure Analysis
The molecular structure of 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, a derivative of 2-deoxy-D-ribose, was elucidated using X-ray diffraction. The crystal structure revealed an orthorhombic system with specific unit cell dimensions, and the sugar adopts the (1)C(4) conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-deoxy-D-ribose derivatives typically include protection and deprotection steps, oxidation, and regioselective cleavage of epoxy groups. The use of acyloxy tri(isopropoxy)titanium reagents has been highlighted for its high regioselectivity, which is crucial for the synthesis of 2-deoxy-D-ribose with high optical purity .
Physical and Chemical Properties Analysis
The physical form of peracetylated 2-deoxy-D-ribose derivatives can vary between a white solid and a syrup, depending on the specific conditions and derivatives formed during the synthesis . The detailed physical properties such as melting points, solubility, and specific rotations are not provided in the abstracts, but these properties are typically characterized to confirm the identity and purity of the synthesized compounds.
科学的研究の応用
Structural Analysis and Synthesis
Peracetylated 2-deoxy-D-erythro-pentose, including forms such as 1,3,4-tri-O-acetyl-2-deoxy-beta-D-erythro-pentopyranose, has been synthesized and its structure determined by X-ray diffraction. This analysis helps in understanding the molecular conformation, critical for designing synthetic pathways and understanding interactions at the molecular level (Ji-Jun Chen et al., 2009).
Development of Novel Synthetic Methods
Research has been conducted on the protecting-group-free synthesis of 2-deoxy-aza-sugars from 2-deoxy-D-ribose, showcasing its utility in creating complex molecules with potential therapeutic uses. Such methodologies underscore the versatility of 2-deoxy-D-ribose in organic synthesis and its role in developing new chemical entities (Emma M. Dangerfield et al., 2009).
Investigating Radiation Effects
Studies on the physicochemical characteristics of 2-deoxy-D-ribose moieties in DNA strands have been important for understanding biological radiation stress. Research involving X-ray absorption near-edge structure (XANES) spectral changes of 2-deoxy-D-ribose by irradiation provides insights into the impact of radiation at the molecular level, crucial for radiation therapy and protection (K. Akamatsu & A. Yokoya, 2001).
Understanding Cellular Damage Mechanisms
2-Deoxy-D-ribose has been studied for its role in inducing cellular damage by increasing oxidative stress and protein glycation, particularly in pancreatic beta-cell lines. Such research is fundamental in understanding the pathological mechanisms of diseases and developing therapeutic strategies (G. Koh, D. Lee, & J. Woo, 2010).
Conformational and Dynamics Study
The conformational preference and chiroptical response of carbohydrates, including 2-deoxy-D-ribose, have been explored through dielectric relaxation studies. These studies provide valuable information on the dynamics of monosaccharides, contributing to our understanding of biochemical processes and the development of novel biomaterials (K. Kamiński et al., 2008).
Prebiotic Synthesis Studies
Research into the prebiotic synthesis of 2-deoxy-D-ribose from interstellar building blocks highlights its potential role in the origins of life. Such studies provide insights into how basic biomolecules could have formed under prebiotic conditions, contributing to our understanding of the genesis of biological systems (A. Steer et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJTSGHFMVUCG-AXFHLTTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431878 | |
| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-D-ribose 1,3,4-Triacetate | |
CAS RN |
4258-01-9 | |
| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

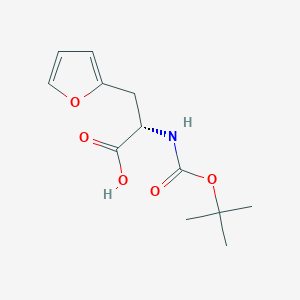
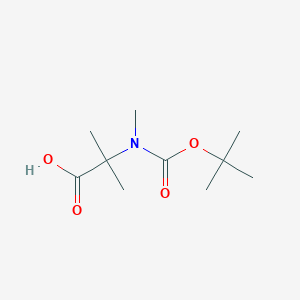
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
